molecular formula C17H17FN4O2S B12034551 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 585562-20-5

2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B12034551
CAS No.: 585562-20-5
M. Wt: 360.4 g/mol
InChI Key: BFSBFYPAUVOCNP-UHFFFAOYSA-N
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Description

2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound that features a triazole ring, a furan ring, and a fluoro-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with ethyl iodide.

    Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction with furfural.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole-furan intermediate with thiourea.

    Acetamide Formation: The final step involves the reaction of the intermediate with 3-fluoro-4-methylphenylacetyl chloride under basic conditions to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the triazole ring or the furan ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole or furan derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential bioactivity. The presence of the triazole ring suggests possible antimicrobial or antifungal properties, while the furan ring could contribute to antioxidant activity.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The combination of the triazole and furan rings, along with the fluoro-substituted phenyl group, may confer unique pharmacological properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole ring could inhibit certain enzymes, while the furan ring might interact with cellular membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
  • 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide

Uniqueness

The presence of the fluoro-substituted phenyl group in 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide distinguishes it from similar compounds. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity, making it a unique and valuable compound for research and development.

Properties

CAS No.

585562-20-5

Molecular Formula

C17H17FN4O2S

Molecular Weight

360.4 g/mol

IUPAC Name

2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide

InChI

InChI=1S/C17H17FN4O2S/c1-3-22-16(14-5-4-8-24-14)20-21-17(22)25-10-15(23)19-12-7-6-11(2)13(18)9-12/h4-9H,3,10H2,1-2H3,(H,19,23)

InChI Key

BFSBFYPAUVOCNP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)C)F)C3=CC=CO3

Origin of Product

United States

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